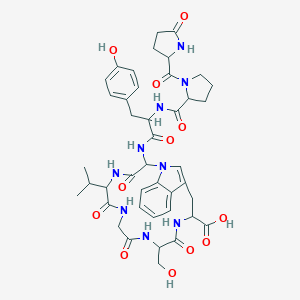

Lyciumin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Lyciumin A beinhaltet die Bildung einer zyklischen Peptidstruktur. Dieser Prozess umfasst in der Regel die folgenden Schritte:

Peptidsynthese: Die lineare Peptidkette wird unter Verwendung von Festphasenpeptidsynthese (SPPS)-Techniken synthetisiert. Dabei werden Aminosäuren sequentiell zu einer wachsenden Peptidkette hinzugefügt, die an einem festen Harz verankert ist.

Cyclisierung: Das lineare Peptid wird dann cyclisiert, um die zyklische Oktapeptidstruktur zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann biotechnologische Ansätze umfassen, z. B. den Einsatz gentechnisch veränderter Mikroorganismen zur Produktion des Peptids. Dieses Verfahren kann im Vergleich zur traditionellen chemischen Synthese kostengünstiger und skalierbarer sein. Die Mikroorganismen werden so modifiziert, dass sie das Peptid exprimieren, das anschließend mit chromatographischen Techniken gereinigt wird .

Analyse Chemischer Reaktionen

Reaktionstypen

Lyciumin A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Peptid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und die oxidierte Form in die reduzierte Form zurückverwandeln.

Substitution: Substitutionsreaktionen können an bestimmten Aminosäureresten auftreten, wodurch die Modifikation der Peptidstruktur ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Iod (I₂) können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Nukleophile Reagenzien wie Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide mit veränderten strukturellen und funktionellen Eigenschaften. So kann beispielsweise die Oxidation zur Bildung von cyclischen Disulfidbrücken führen, wodurch die Stabilität des Peptids erhöht wird .

Wissenschaftliche Forschungsanwendungen

Lyciumin A hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Peptidsynthese- und Cyclisierungsreaktionen.

Biologie: Untersucht wird seine Rolle bei der Hemmung von Proteasen und Enzymen, die an verschiedenen biologischen Prozessen beteiligt sind.

Medizin: Erforscht werden seine potenziellen therapeutischen Anwendungen bei der Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität von Proteasen, Renin und Angiotensin-Converting-Enzym. Das Peptid bindet an die aktiven Zentren dieser Enzyme und verhindert so die Katalyse ihrer jeweiligen Reaktionen. Diese Hemmung führt zu einer Verringerung der Produktion von Angiotensin II, einem starken Vasokonstriktor, wodurch der Blutdruck gesenkt wird .

Wirkmechanismus

Lyciumin A exerts its effects by inhibiting the activity of proteases, renin, and angiotensin-converting enzyme. The peptide binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Celogentin L: Ein weiteres cyclisches Peptid mit ähnlicher inhibitorischer Aktivität gegenüber Proteasen.

Angiotensin-Converting-Enzym-Inhibitoren: Eine Klasse von Verbindungen, zu denen Medikamente wie Captopril und Enalapril gehören, die ebenfalls das Angiotensin-Converting-Enzym hemmen.

Einzigartigkeit

Lyciumin A ist aufgrund seiner cyclischen Oktapeptidstruktur einzigartig, die im Vergleich zu linearen Peptiden für eine verbesserte Stabilität und Spezifität sorgt. Darüber hinaus trägt seine natürliche Herkunft aus der Gattung Lycium zu seiner Attraktivität als bioaktive Verbindung mit potenziellen therapeutischen Anwendungen bei .

Eigenschaften

CAS-Nummer |

125708-06-7 |

|---|---|

Molekularformel |

C42H51N9O12 |

Molekulargewicht |

873.9 g/mol |

IUPAC-Name |

(2R,5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2R)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid |

InChI |

InChI=1S/C42H51N9O12/c1-21(2)34-39(59)43-18-33(55)45-29(20-52)37(57)47-28(42(62)63)17-23-19-51(30-7-4-3-6-25(23)30)35(40(60)48-34)49-36(56)27(16-22-9-11-24(53)12-10-22)46-38(58)31-8-5-15-50(31)41(61)26-13-14-32(54)44-26/h3-4,6-7,9-12,19,21,26-29,31,34-35,52-53H,5,8,13-18,20H2,1-2H3,(H,43,59)(H,44,54)(H,45,55)(H,46,58)(H,47,57)(H,48,60)(H,49,56)(H,62,63)/t26-,27+,28+,29+,31+,34+,35-/m1/s1 |

InChI-Schlüssel |

IPOLXDNCMOVXCP-WUVUALGCSA-N |

SMILES |

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |

Isomerische SMILES |

CC(C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC2=CN([C@H](C(=O)N1)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H]5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |

Kanonische SMILES |

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |

Herkunft des Produkts |

United States |

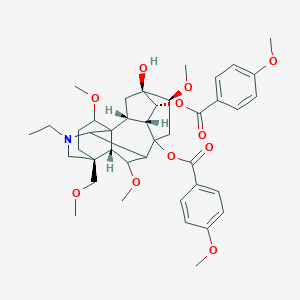

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

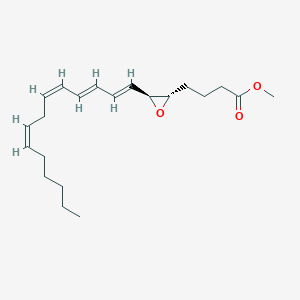

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.